N-Benzyl-4-bromo-2-isopropylbenzamide
Description
The exact mass of the compound this compound is 331.05718 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-bromo-2-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-12(2)16-10-14(18)8-9-15(16)17(20)19-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSUWDLIJUUTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Significance of Substituted Benzamides in Chemical Science
Substituted benzamides are a class of organic compounds that have garnered significant attention in chemical science due to their diverse and important roles. The benzamide (B126) framework, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile scaffold for the development of molecules with a wide array of biological activities. pharmaguideline.comwikipedia.org This structural motif is present in numerous pharmaceutical agents, highlighting the strategic importance of this class of compounds in medicinal chemistry. pharmaguideline.comresearchgate.netnih.gov
The pharmacological potential of substituted benzamides is broad, with derivatives exhibiting properties such as anti-inflammatory, analgesic, antimicrobial, and anticancer activities. researchgate.netnih.gov The specific substitutions on the benzene ring and the amide nitrogen atom play a crucial role in determining the compound's biological and chemical properties. This modularity allows chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. The development of new synthetic methodologies to create diverse libraries of substituted benzamides is an active area of research, aimed at discovering new therapeutic agents. researchgate.net
Foundational Research Paradigms for Investigating Novel Organic Entities
The investigation of a new organic compound like N-Benzyl-4-bromo-2-isopropylbenzamide is guided by established research paradigms in organic chemistry. A primary step involves the synthesis of the molecule, which can be achieved through various modern organic synthesis methodologies. mdpi.comrroij.comthepharmajournal.com These methods are increasingly focused on efficiency, selectivity, and sustainability. rroij.com Techniques such as transition-metal-catalyzed cross-coupling reactions and photoredox catalysis have revolutionized the ability to form carbon-carbon and carbon-nitrogen bonds, which are central to the synthesis of complex molecules. acs.org
Once synthesized, a comprehensive characterization of the new entity is essential. This involves determining its physicochemical properties, such as melting point, solubility, and spectroscopic data. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for elucidating the precise molecular structure. rsc.orgojp.gov
Following characterization, the novel compound is often subjected to screening for potential applications. In the context of medicinally relevant scaffolds like benzamides, this would typically involve in vitro biological assays to assess its activity against various cellular targets or disease models. researchgate.net
Positioning N Benzyl 4 Bromo 2 Isopropylbenzamide Within Current Research Trajectories
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of this compound reveals that the most logical disconnection is at the amide bond. This bond is formed between a carboxylic acid derivative and an amine. This strategic disconnection simplifies the target molecule into two readily available or synthetically accessible precursors: 4-bromo-2-isopropylbenzoic acid and benzylamine .
The retrosynthetic pathway can be visualized as follows:
Image depicting the retrosynthetic disconnection of the target molecule into its key precursors.Key Precursors:
4-bromo-2-isopropylbenzoic acid: This is the carboxylic acid component, providing the substituted benzene (B151609) ring. Its synthesis can be achieved from commercially available starting materials.
Benzylamine: This is the amine component, which provides the N-benzyl group. It is a common and commercially available reagent.
This retrosynthetic approach is strategically sound as it breaks down the target molecule into simple, manageable precursors, for which synthetic methods are well-established in organic chemistry.
Elucidation of Reaction Mechanisms and Kinetic Investigations
The critical transformation in the synthesis of this compound is the formation of the amide bond. The mechanism varies depending on the synthetic route chosen.
Mechanism of Amide Formation using Carbodiimide (B86325) Coupling Reagents (e.g., DCC or EDC):
The reaction proceeds through a nucleophilic acyl substitution mechanism.
Activation of the Carboxylic Acid: The carboxylic acid (4-bromo-2-isopropylbenzoic acid) attacks the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This is often the rate-determining step. acs.org
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of benzylamine attacks the carbonyl carbon of the O-acylisourea intermediate.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Collapse of the Intermediate and Product Formation: The tetrahedral intermediate collapses, leading to the formation of the amide bond and the release of a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea if DCC is used).
In the presence of an additive like HOBt, the O-acylisourea intermediate can react with HOBt to form an active ester, which is then aminolyzed by benzylamine. This pathway can suppress side reactions and racemization (if chiral centers were present).
Mechanism of the Acyl Chloride Method:
This is a classic two-step nucleophilic acyl substitution. rsc.orgvanderbilt.eduacs.org
Formation of the Acyl Chloride: The carboxylic acid reacts with a chlorinating agent (e.g., SOCl₂) to form 4-bromo-2-isopropylbenzoyl chloride.
Nucleophilic Addition-Elimination:
Addition: The nucleophilic benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O double bond and forms a tetrahedral intermediate. nih.gov
Elimination: The C=O double bond reforms, and the chloride ion is eliminated as a leaving group. A base is typically used to neutralize the liberated HCl.
Due to the steric hindrance from the ortho-isopropyl group, the rate of the nucleophilic attack by benzylamine might be slower compared to unhindered benzoyl chlorides. This may require elevated temperatures or longer reaction times to achieve a high yield.
Identification and Characterization of Reaction Intermediates
The synthesis of this compound proceeds through a series of transient chemical species known as reaction intermediates. The identification and characterization of these intermediates are paramount for understanding the reaction mechanism, optimizing reaction conditions, and controlling product purity. While specific, in-depth research delineating the complete mechanistic pathway and all intermediates for this particular compound is not extensively detailed in publicly available literature, we can infer the likely intermediates based on established organic chemistry principles for amide synthesis.
The primary method for synthesizing this compound involves the coupling of 4-bromo-2-isopropylbenzoic acid and benzylamine. This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
A common strategy for this activation is the conversion of the carboxylic acid to a more reactive acyl derivative, such as an acyl chloride. In this scenario, the first key intermediate is 4-bromo-2-isopropylbenzoyl chloride .
Table 1: Key Potential Reaction Intermediates and Their Characterization Data
| Intermediate Name | Molecular Formula | Formation Pathway | Key Spectroscopic Signatures (Predicted) |
| 4-bromo-2-isopropylbenzoyl chloride | C₁₀H₁₀BrClO | Reaction of 4-bromo-2-isopropylbenzoic acid with a chlorinating agent (e.g., thionyl chloride, oxalyl chloride). | IR (cm⁻¹): Strong C=O stretch around 1760-1800 cm⁻¹ (higher frequency than the corresponding carboxylic acid).¹³C NMR (ppm): Carbonyl carbon signal shifted downfield to ~165-175 ppm. |
| Tetrahedral Intermediate | C₁₇H₁₉BrClNO⁻ | Nucleophilic attack of benzylamine on the carbonyl carbon of 4-bromo-2-isopropylbenzoyl chloride. | This is a highly transient species and generally not directly observable under standard reaction conditions. Its existence is inferred from kinetic studies and computational modeling. |
The formation of the acyl chloride is a critical step, and its presence can be confirmed using spectroscopic methods. For instance, the infrared (IR) spectrum of 4-bromo-2-isopropylbenzoyl chloride would exhibit a characteristic carbonyl (C=O) stretching frequency at a higher wavenumber (approximately 1760-1800 cm⁻¹) compared to the starting carboxylic acid (typically 1700-1730 cm⁻¹). This shift is due to the electron-withdrawing inductive effect of the chlorine atom. Furthermore, in the ¹³C Nuclear Magnetic Resonance (NMR) spectrum, the carbonyl carbon of the acyl chloride would appear at a distinct chemical shift, typically in the range of 165-175 ppm.
Following the formation of the acyl chloride, the next crucial step is the nucleophilic addition of benzylamine to the carbonyl carbon. This addition leads to the formation of a transient tetrahedral intermediate . This intermediate is characterized by a central carbon atom bonded to the bromine- and isopropyl-substituted phenyl ring, an oxygen anion, a chlorine atom, and the newly attached benzylamino group. Due to its high energy and instability, this tetrahedral intermediate is not typically isolated but rapidly collapses to form the final amide product and a molecule of hydrochloric acid (which is subsequently neutralized by a base present in the reaction mixture).
The characterization of such a fleeting intermediate is challenging and often relies on indirect evidence from kinetic studies or computational chemistry to model its structure and energy. The reaction progress is more practically monitored by observing the disappearance of the starting materials (4-bromo-2-isopropylbenzoic acid and benzylamine) and the appearance of the final product, this compound, using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are pivotal in determining the precise structure and electronic environment of a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (FT-IR, Raman) would provide a complete picture.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
Multi-dimensional NMR techniques are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide and benzyl (B1604629) rings, the benzylic methylene (B1212753) protons, the isopropyl methine proton, and the isopropyl methyl protons. The chemical shifts and coupling patterns would be influenced by the electronic effects of the bromo and isopropyl substituents.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing unique signals for each carbon atom in the molecule. The carbonyl carbon of the amide would appear significantly downfield.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the isopropyl methin and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
Expected NMR Data Summary:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isopropyl CH₃ | ~1.2 | ~24 |
| Isopropyl CH | ~3.0-3.5 | ~28-32 |
| Benzyl CH₂ | ~4.6 | ~45-50 |
| Aromatic CH | ~7.0-7.8 | ~125-140 |
| Carbonyl C=O | - | ~165-170 |
Note: These are estimated values and can vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS would provide the exact mass of the molecular ion, confirming the elemental composition of C₁₇H₁₈BrNO. The high resolution allows for the differentiation between compounds with the same nominal mass.
The fragmentation pattern in the mass spectrum provides valuable structural information. Key expected fragmentation pathways for this compound under electron ionization (EI) would likely involve:
Alpha-cleavage at the carbonyl group, leading to the formation of the benzoyl cation ([C₁₀H₁₀BrO]⁺) and the benzylamine radical, or the benzyl cation ([C₇H₇]⁺) and the benzamide radical.
McLafferty rearrangement is not expected due to the absence of a gamma-hydrogen on the N-benzyl side.
Loss of the bromine atom.
Cleavage of the isopropyl group.
Predicted Key Fragments:
| m/z | Fragment Ion | Possible Origin |
|---|---|---|
| 331/333 | [C₁₇H₁₈BrNO]⁺ | Molecular ion (showing isotopic pattern for Br) |
| 242/244 | [C₁₀H₁₀BrO]⁺ | Loss of benzylamine radical |
| 106 | [C₇H₇N]⁺ | Benzylamine cation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis
FT-IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the various functional groups present in the molecule.
N-H stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the amide N-H bond.
C-H stretch (aromatic and aliphatic): Multiple peaks in the 2850-3100 cm⁻¹ region.
C=O stretch (amide I band): A strong absorption band around 1640-1680 cm⁻¹, which is characteristic of secondary amides.
N-H bend (amide II band): A band around 1520-1570 cm⁻¹.
C-Br stretch: A peak in the lower frequency region, typically around 500-650 cm⁻¹.
X-ray Crystallographic Investigations
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering insights into its conformation and how the molecules pack together in a crystal lattice.
Determination of Solid-State Molecular Conformation and Crystal Packing
A single-crystal X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsion angles of this compound. This would allow for the determination of the relative orientations of the 4-bromo-2-isopropylphenyl ring and the N-benzyl group with respect to the central amide plane. The steric hindrance from the ortho-isopropyl group would likely cause a significant twist in the benzoyl ring relative to the amide plane.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The crystal packing would be dictated by a network of intermolecular interactions.
Hydrogen Bonding: The primary and most significant intermolecular interaction would be the hydrogen bond between the amide N-H donor of one molecule and the carbonyl oxygen (C=O) acceptor of a neighboring molecule. This is a common and strong interaction in amides, often leading to the formation of chains or dimeric structures.
Halogen Bonding: The bromine atom on the phenyl ring could potentially act as a halogen bond donor, interacting with an electron-rich atom (like the carbonyl oxygen) on an adjacent molecule. This type of interaction is increasingly recognized as an important factor in crystal engineering.
π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
The interplay of these interactions would define the supramolecular architecture of this compound in the solid state.
Chiroptical Spectroscopy (if stereochemical considerations are relevant)
Chiroptical spectroscopy techniques, such as Circular Dichroism, are instrumental in the analysis of chiral molecules, providing information about their absolute configuration and conformational preferences.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively applicable to chiral molecules, as they interact differently with the two forms of polarized light.
This compound is an achiral molecule. It does not possess any stereocenters and lacks any element of chirality, such as a chiral axis or plane. The structure is superimposable on its mirror image.
Due to its achiral nature, this compound will not exhibit a Circular Dichroism spectrum. Therefore, CD spectroscopy is not a relevant or applicable technique for the stereochemical analysis of this particular compound.
Computational Chemistry and Theoretical Insights into N Benzyl 4 Bromo 2 Isopropylbenzamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of N-Benzyl-4-bromo-2-isopropylbenzamide. These calculations provide a foundational understanding of its molecular orbitals and charge distribution, which are key determinants of its chemical behavior and spectroscopic signatures.
Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of organic molecules. For a molecule like this compound, a typical DFT calculation, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and compute its electronic properties. tandfonline.com
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In analogous aromatic compounds, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO can be distributed across the amide linkage and the phenyl rings. For this compound, the bromine and isopropyl substituents on one phenyl ring and the benzyl (B1604629) group on the amide nitrogen will influence the electron density and the spatial distribution of these frontier orbitals.
Mulliken charge analysis, another output of DFT calculations, can reveal the partial atomic charges across the molecule. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for identifying potential sites for nucleophilic or electrophilic attack. In this compound, the oxygen atom of the carbonyl group is expected to carry a significant negative charge, making it a potential hydrogen bond acceptor. Conversely, the amide proton and aromatic protons will exhibit positive charges.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Polarity and intermolecular interactions |
Note: These values are hypothetical and based on typical results for similar aromatic amides. Actual values would require specific DFT calculations.
DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of this compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is widely employed for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can predict the chemical shifts. These theoretical predictions, when compared with experimental data, can help in the definitive assignment of resonances and confirm the molecular structure. For this compound, predictions would be particularly useful for distinguishing between the aromatic protons and carbons on the two different phenyl rings.
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. tsijournals.com The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. These theoretical spectra, often scaled to correct for systematic errors, can be compared with experimental spectra to identify characteristic functional group frequencies. For this compound, key predicted vibrational modes would include the C=O stretching of the amide, the N-H stretching, and the various C-H and C-C stretching and bending modes of the aromatic rings and alkyl groups.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3400 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2970 - 2870 | Medium-Strong |
| C=O Stretch (Amide I) | 1680 - 1650 | Strong |
| N-H Bend (Amide II) | 1550 - 1520 | Medium-Strong |
| C-Br Stretch | 650 - 550 | Medium |
Note: These are typical frequency ranges and would be more precisely determined through specific calculations.
Molecular Dynamics Simulations for Conformational Landscape and Flexibility Analysis
While quantum chemical calculations provide insights into the static electronic structure of a single, optimized geometry, this compound is a flexible molecule with several rotatable bonds. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape and flexibility. nih.gov
Computational Modeling of Reactivity and Reaction Pathways
Computational methods can also be used to model the reactivity of this compound and to explore the mechanisms of its potential reactions.
For a given chemical reaction, computational chemistry can be used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. By calculating the energy of the reactants and the transition state, the activation energy (Ea) of the reaction can be determined. This provides a quantitative measure of the reaction rate. For instance, the hydrolysis of the amide bond in this compound could be modeled to understand its stability under different pH conditions. Such studies on related amides have successfully characterized the transition states and calculated the free energy barriers for hydrolysis. nih.gov
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. tandfonline.com As mentioned earlier, the HOMO and LUMO are the key players in chemical reactions. The interaction between the HOMO of one molecule and the LUMO of another governs the course of many reactions. By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, we can predict its susceptibility to attack by nucleophiles or electrophiles. For example, a region of the molecule with a high LUMO density would be a likely site for nucleophilic attack. Conversely, a region with a high HOMO density would be prone to electrophilic attack. The presence of the bromine atom, an electron-withdrawing group, and the isopropyl group, an electron-donating group, on one of the phenyl rings will significantly influence the FMOs and thus the regioselectivity of its reactions.
Non-Covalent Interaction Analysis (e.g., Dispersion, Hydrogen Bonding, π-Stacking)
A thorough search of scientific literature and chemical databases has revealed no specific computational or experimental studies on the non-covalent interactions of this compound. While the molecular structure of this compound—featuring a benzene (B151609) ring, a bromine atom, an amide group, and another aromatic ring—suggests the potential for various non-covalent interactions such as dispersion forces, hydrogen bonding (between the N-H of the amide and a suitable acceptor), and π-stacking (involving the aromatic rings), there is currently no published research to provide specific details or quantitative data on these interactions for this particular molecule.
Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, and experimental methods, like X-ray crystallography, are essential for elucidating the nature and strength of such non-covalent interactions. These analyses provide valuable insights into the molecule's conformation, crystal packing, and potential interactions with other molecules.
However, as of the latest available data, no crystal structure for this compound has been deposited in crystallographic databases, nor have any theoretical studies detailing its interaction energies, bond critical points, or other parameters related to non-covalent interactions been published. The information available is primarily limited to its chemical formula, molecular weight, and commercial availability.
Therefore, a detailed analysis of dispersion, hydrogen bonding, and π-stacking, complete with research findings and data tables, cannot be provided at this time due to the absence of the necessary primary research in the scientific domain. Further experimental and computational investigation is required to characterize the non-covalent interaction profile of this compound.
Chemical Reactivity and Derivatization Studies of N Benzyl 4 Bromo 2 Isopropylbenzamide
Cross-Coupling Reactions at the Bromine Atom
The bromine atom on the aromatic ring is a key site for derivatization, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.
Palladium-Catalyzed C-C Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The bromo-substituted N-Benzyl-4-bromo-2-isopropylbenzamide is an ideal substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction could be employed to introduce a wide range of aryl, heteroaryl, or alkyl groups at the 4-position. A general protocol for the Suzuki-Miyaura coupling of benzyl (B1604629) halides involves reacting the halide with a potassium aryltrifluoroborate in the presence of a palladium catalyst like PdCl₂(dppf)·CH₂Cl₂ and a base such as cesium carbonate (Cs₂CO₃) in a solvent mixture like THF/H₂O. nih.gov Studies on similar ortho-substituted bromoanilines have shown that catalysts like CataXCium A Pd G3 can be effective for coupling with various boronic esters, tolerating a wide array of functional groups. nih.gov
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This compound could react with various alkenes in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to yield 4-alkenyl-N-benzyl-2-isopropylbenzamides. The reaction conditions, including the choice of ligand and solvent, are crucial for achieving high yields and stereoselectivity. researchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The coupling of this compound with a terminal alkyne would be catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, leading to the formation of 4-alkynyl-N-benzyl-2-isopropylbenzamides. Research on the Sonogashira coupling of bromoindoles has demonstrated the feasibility of such reactions on complex, nitrogen-containing aromatic systems. researchgate.net
Table 1: Hypothetical Palladium-Catalyzed C-C Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | N-Benzyl-2-isopropyl-4-phenylbenzamide |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | N-Benzyl-2-isopropyl-4-styrylbenzamide |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | N-Benzyl-2-isopropyl-4-(phenylethynyl)benzamide |
C-N and C-O Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann)
The bromine atom also facilitates the introduction of nitrogen and oxygen nucleophiles, leading to the formation of valuable C-N and C-O bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds between an aryl halide and an amine. This compound could be coupled with a variety of primary or secondary amines to generate 4-amino-N-benzyl-2-isopropylbenzamide derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction and depends on the specific amine used. researchgate.netchemrxiv.org
Ullmann Condensation: A classical method for forming C-N and C-O bonds, the Ullmann reaction typically uses a copper catalyst at elevated temperatures. While often requiring harsher conditions than palladium-catalyzed methods, it remains a useful tool. This compound could react with amines or alcohols in the presence of a copper catalyst to yield the corresponding 4-amino or 4-alkoxy derivatives.
Table 2: Hypothetical C-N and C-O Coupling Reactions of this compound
| Reaction | Nucleophile | Catalyst System (Example) | Potential Product |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N-Benzyl-2-isopropyl-4-(phenylamino)benzamide |
| Ullmann | Phenol | CuI, K₂CO₃ | N-Benzyl-2-isopropyl-4-phenoxybenzamide |
Functionalization and Transformations of the Amide Linkage
The secondary amide functionality in this compound provides another site for chemical modification.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The hydrogen on the amide nitrogen can be substituted with an alkyl group through N-alkylation. This reaction is typically carried out using a strong base to deprotonate the amide, followed by the addition of an alkyl halide. For instance, treatment of N-benzylacrylamides with a base and an alkylating agent can lead to N-alkylated products. orgsyn.org
N-Acylation: Similarly, an acyl group can be introduced at the nitrogen atom. This is generally achieved by reacting the amide with an acyl chloride or anhydride (B1165640) in the presence of a base.
Hydrolysis and Transamidation Studies
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 4-bromo-2-isopropylbenzoic acid and benzylamine (B48309). The steric hindrance provided by the ortho-isopropyl group might influence the rate of hydrolysis compared to less substituted benzamides.
Transamidation: This process involves the exchange of the amine portion of the amide with a different amine. Transamidation reactions can be catalyzed by acids, bases, or transition metals and would allow for the replacement of the benzylamine moiety in this compound with other amines.
Synthesis and Exploration of N Benzyl 4 Bromo 2 Isopropylbenzamide Analogues and Derivatives
Systematic Variation of Substituents on the Aromatic Rings
The aromatic rings of N-benzyl-4-bromo-2-isopropylbenzamide are key determinants of its molecular interactions. By systematically altering the substituents on these rings, researchers can fine-tune the electronic and steric properties of the molecule, which in turn can influence its biological activity.
The electronic nature of substituents on both the benzamide (B126) and the N-benzyl aromatic rings plays a crucial role in modulating the properties of the parent compound. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly impact factors such as binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles. nih.govnih.gov
Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring. learncbse.in This can enhance interactions with electron-deficient areas of a target protein. Conversely, electron-withdrawing groups, like nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density of the ring, which can be advantageous for interacting with electron-rich pockets. youtube.comkhanacademy.orgresearchgate.net
Research on related N-benzylbenzamide series has demonstrated that these electronic effects can be profound. For instance, in a series of N-benzylpivalamides, electron-releasing groups on the benzyl (B1604629) ring were found to increase the rate of N-nitrosation, while electron-withdrawing groups decelerated the reaction. nih.gov In the context of biological activity, studies on pyrimidine (B1678525) hybrids have shown that the addition of an electron-withdrawing group like -CF₃ can lead to a significant improvement in the hydrogen bond strength with target enzymes. researchgate.net
The following table illustrates the potential impact of various substituents on the properties of a hypothetical this compound analogue, based on established chemical principles and findings from related compound series.
| Substituent (R) on Benzyl Ring | Electronic Effect | Potential Impact on Bioactivity |
| -OCH₃ | Electron-Donating | May enhance binding to electron-deficient targets. |
| -CH₃ | Electron-Donating | Can improve metabolic stability and lipophilicity. |
| -Cl | Electron-Withdrawing (Inductive) | Can alter binding mode and improve metabolic stability. |
| -CF₃ | Strongly Electron-Withdrawing | May increase binding affinity through specific interactions. researchgate.net |
| -NO₂ | Strongly Electron-Withdrawing | Can significantly alter electronic properties and solubility. |
The specific placement of substituents on the aromatic rings, known as positional isomerism, is a critical factor that governs the three-dimensional shape and, consequently, the biological activity of the molecule. nih.gov Moving a substituent from the ortho to the meta or para position can dramatically alter the molecule's ability to fit into a binding site.
For instance, in a study on N-benzylbenzamide derivatives as dual sEH/PPARγ modulators, the position of substituents on the benzyl ring was found to be crucial. An ortho-CF₃ group was important for inhibitory activity on soluble epoxide hydrolase (sEH) and for the metabolic stability of the compounds. acs.org The absence of an ortho substituent led to a significant loss of potency. acs.org
Steric hindrance, the spatial arrangement of atoms or groups that impedes chemical reactions or molecular interactions, is also a key consideration. acs.org The isopropyl group at the 2-position of the benzamide ring in this compound already introduces significant steric bulk. Further modifications at adjacent positions would need to be carefully considered to avoid detrimental steric clashes with a target protein. However, controlled steric hindrance can also be beneficial, for example, by promoting a specific, more active conformation of the molecule.
The table below demonstrates how positional changes of a substituent on the benzyl ring of a hypothetical analogue could influence its properties.
| Position of Substituent on Benzyl Ring | Potential Steric Influence | Potential Effect on Activity |
| ortho | High | Can enforce a specific dihedral angle, potentially increasing affinity or selectivity. Can also hinder binding if the pocket is narrow. acs.org |
| meta | Moderate | Less likely to directly interact with the binding site but can influence overall conformation and solubility. |
| para | Low | Can interact with deeper parts of a binding pocket and is less likely to cause steric clashes near the amide bond. |
Modification of the N-Benzyl Moiety
The N-benzyl group is a significant structural feature that can be extensively modified to explore structure-activity relationships (SAR). Alterations can range from simple substitutions on the benzyl ring to its complete replacement with other aryl or alkyl groups.
Studies on N-benzyl substituted phenethylamines have shown that modifications to the N-benzyl group have dramatic effects on binding affinity and receptor selectivity. nih.govresearchgate.net For example, introducing substituents at the 2'- and 3'-positions of the N-benzyl ring is generally well-tolerated and can lead to very potent compounds. nih.gov Even small changes in this region can have a profound effect on affinity. nih.gov
Furthermore, the benzyl group itself can be replaced by other cyclic or acyclic moieties to probe the requirements of the binding site. For instance, replacing the benzyl group with different heterocyclic rings could introduce new hydrogen bonding opportunities or alter the lipophilicity of the molecule. The synthesis of such derivatives often involves the reaction of 4-bromo-2-isopropylbenzoyl chloride with a variety of primary or secondary amines.
Libraries of Functionalized Benzamide Derivatives for Chemical Screening
To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery often employs the synthesis and screening of chemical libraries. nih.gov These libraries consist of a large number of structurally related compounds that are systematically varied at specific positions.
Combinatorial chemistry techniques, often utilizing solid-phase synthesis, allow for the rapid generation of large and diverse benzamide libraries. nih.gov For example, a library could be created by reacting a common 4-bromo-2-isopropylbenzoyl chloride intermediate with a wide array of different benzylamines, each bearing a unique substituent pattern. Alternatively, a variety of substituted benzoyl chlorides could be reacted with a single benzylamine (B48309).
These libraries can then be subjected to high-throughput screening against a specific biological target to identify "hit" compounds with desired activity. Subsequent optimization of these hits, guided by the initial SAR data from the library screen, can lead to the development of potent and selective lead compounds. nih.gov The use of mixture-based synthetic combinatorial libraries has been shown to significantly accelerate the rate of drug discovery by allowing the assessment of millions of compounds through the testing of a much smaller number of samples. nih.gov
The following table provides an example of a small, focused library design for exploring the SAR of this compound analogues.
| Compound | R1 (on Benzamide Ring) | R2 (on Benzyl Ring) |
| Analogue 1 | 4-Br, 2-iPr | H |
| Analogue 2 | 4-Br, 2-iPr | 4-OCH₃ |
| Analogue 3 | 4-Br, 2-iPr | 4-CF₃ |
| Analogue 4 | 4-Br, 2-iPr | 2-Cl |
| Analogue 5 | 4-Cl, 2-iPr | H |
| Analogue 6 | 4-F, 2-iPr | H |
Advanced Analytical Methodologies for Research and Process Monitoring
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating N-Benzyl-4-bromo-2-isopropylbenzamide from starting materials, intermediates, and byproducts, thereby enabling accurate purity assessment and real-time monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can provide quantitative data on the purity of the final product and track the consumption of reactants and the formation of the product during synthesis.
A typical reversed-phase HPLC method for this compound would utilize a C18 column due to the nonpolar nature of the molecule, which is attributed to the benzyl (B1604629) and isopropyl groups. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape. Detection is commonly performed using a UV detector, leveraging the aromatic rings in the molecule which provide strong chromophores.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 7.5 minutes |
This table presents a hypothetical but scientifically plausible HPLC method for the analysis of this compound.
While this compound itself may have limited volatility for routine GC analysis without derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying volatile intermediates, starting materials, and potential impurities that may be present in the reaction mixture. For instance, the presence of unreacted benzylamine (B48309) or volatile byproducts from side reactions can be readily detected.
In a GC-MS analysis, the sample is vaporized and separated based on boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the identification of the compound. Studies on similar N-benzyl bromo compounds have demonstrated the utility of GC-MS in differentiating regioisomers and identifying key fragment ions, which would be applicable here. dntb.gov.uaojp.govojp.gov
Table 2: Potential Volatile Species in this compound Synthesis and their GC-MS Signatures
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Benzylamine | Low | 106, 91, 77 |
| 2-Isopropylaniline | Moderate | 135, 120 |
| 4-Bromo-2-isopropylbenzoic acid | High (as methyl ester) | 272/274 (M+), 257/259, 178 |
This table provides a hypothetical representation of potential volatile species and their expected GC-MS characteristics in the synthesis of this compound.
Quantitative Analysis in Synthetic Reactions and Chemical Processes
Accurate quantitative analysis is critical for process optimization, yield calculation, and ensuring the final product meets specifications. Both HPLC and GC, with appropriate calibration, can be used for quantitative purposes. For HPLC, an external standard method is commonly employed. A calibration curve is generated by injecting known concentrations of a pure this compound standard and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined by interpolating its peak area on the calibration curve.
For process monitoring, samples can be withdrawn from the reaction vessel at various time points, quenched, and analyzed by HPLC to determine the concentration of reactants and products. This data allows for the determination of reaction kinetics and the identification of the optimal reaction endpoint.
Development of In-situ Spectroscopic Techniques for Reaction Monitoring (e.g., IR, Raman)
In-situ spectroscopic techniques offer the significant advantage of real-time reaction monitoring without the need for sample extraction. This provides immediate feedback on the reaction progress and can be a key component of Process Analytical Technology (PAT). nih.govyoutube.comchemrxiv.org
Infrared (IR) Spectroscopy:
FTIR spectroscopy is particularly well-suited for monitoring the formation of the amide bond in this compound. The progress of the reaction can be tracked by observing the decrease in the characteristic absorption bands of the starting materials and the concurrent increase in the bands associated with the amide product. Specifically, the disappearance of the carboxylic acid O-H stretch (if starting from 4-bromo-2-isopropylbenzoic acid) and the appearance of the amide N-H stretch and the strong C=O stretch (Amide I band) are key indicators. acs.orgresearchgate.netspectroscopyonline.com The Amide I band in secondary amides typically appears in the region of 1680-1630 cm⁻¹. spectroscopyonline.com
Raman Spectroscopy:
Raman spectroscopy is another powerful vibrational spectroscopy technique for in-situ reaction monitoring. nih.govnih.gov It is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. For the synthesis of this compound, specific Raman shifts corresponding to the aromatic ring vibrations and the amide functional group can be monitored. chemicalbook.com The formation of the C-N bond and the changes in the carbonyl stretching frequency provide a means to track the reaction progress in real-time. researchgate.net The development of a chemometric model, such as a Partial Least Squares (PLS) model, can correlate the changes in the Raman spectra to the concentration of the reactants and product, enabling quantitative in-process control. nih.gov
Table 3: Key Vibrational Bands for In-situ Spectroscopic Monitoring of this compound Synthesis
| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Observation During Reaction |
| Carboxylic Acid O-H Stretch | IR | 3300-2500 (broad) | Disappears as the carboxylic acid is consumed. |
| Amine N-H Stretch | IR | 3500-3300 | Changes as the primary amine is converted to a secondary amide. |
| Amide N-H Stretch | IR | ~3300 | Appears and increases in intensity. |
| Carbonyl C=O Stretch (Acid) | IR/Raman | ~1700 | Disappears as the carboxylic acid is consumed. |
| Amide I (C=O Stretch) | IR/Raman | ~1650 | Appears and increases in intensity. researchgate.netspectroscopyonline.com |
| Amide II (N-H Bend) | IR | ~1550 | Appears and increases in intensity. acs.orgresearchgate.net |
This table outlines the key spectral regions that would be monitored using in-situ IR and Raman spectroscopy during the synthesis of this compound.
Exploration of Advanced Chemical Applications Non Biological/non Clinical
Application in Organometallic and Catalytic Chemistry
The inherent functionalities within N-Benzyl-4-bromo-2-isopropylbenzamide make it a promising candidate for applications in the realm of organometallic and catalytic chemistry. The amide group can act as a directing group in C-H activation reactions, while the bromo-substituent offers a handle for cross-coupling transformations.
Ligand Design for Transition Metal Catalysis
The benzamide (B126) core of this compound can be envisioned as a versatile scaffold for ligand design in transition metal catalysis. The amide oxygen and, in some coordination modes, the nitrogen atom, can serve as coordination sites for a metal center. The N-benzyl and ortho-isopropyl groups provide a specific steric environment around the coordinating atoms, which can influence the selectivity and activity of a catalytic process.
Transition metal complexes featuring N-aryl benzamide and related amide-containing ligands have been shown to be effective catalysts in various organic transformations, such as the oxidation of alcohols. For instance, cobalt(III) complexes with N-[di(alkyl/aryl)carbamothioyl] benzamide derivatives have demonstrated catalytic activity in the oxidation of alcohols to aldehydes or ketones researchgate.net. The steric and electronic properties of the ligand play a crucial role in the efficacy of the catalyst. In the case of this compound, the bulky ortho-isopropyl group could enforce a specific geometry on the metal center, potentially leading to high selectivity in catalytic reactions.
Table 1: Potential Catalytic Applications of Metal Complexes with Benzamide-Type Ligands
| Catalytic Reaction | Metal Center | Role of Benzamide Ligand | Potential Outcome with this compound Ligand |
| Alcohol Oxidation | Co(III) | Steric and electronic tuning | High selectivity due to the ortho-isopropyl group |
| Cross-Coupling | Pd(II) | Directing group for C-H activation | Regioselective functionalization of the benzoyl ring |
| Asymmetric Catalysis | Rh(I), Ir(I) | Chiral environment if derivatized | Enantioselective transformations |
This table presents hypothetical applications based on the known reactivity of similar benzamide-containing ligands.
Substrate in Novel Organic Transformations
As a substrate, this compound offers multiple reactive sites for novel organic transformations. The amide functionality is a well-established directing group for ortho-C-H activation, guiding a transition metal catalyst to functionalize the C-H bond adjacent to the amide-bearing carbon. The ortho-isopropyl group, while sterically hindering, can also influence the regioselectivity of such reactions, potentially favoring functionalization at the less hindered ortho-position if it were unsubstituted.
Furthermore, the bromine atom on the phenyl ring is a prime site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, vinyl, and amino groups, thereby enabling the synthesis of a diverse library of complex molecules. The interplay between the directing effect of the amide group and the reactivity of the C-Br bond could lead to sophisticated, multi-step, one-pot synthetic methodologies.
Potential in Materials Science and Supramolecular Chemistry
The self-assembly capabilities and the potential for polymerization endowed by the structural elements of this compound suggest its utility in the field of materials science and supramolecular chemistry.
Building Block for Polymer Synthesis
The presence of a bromine atom and a reactive C-H bond (activatable by the amide directing group) makes this compound a potential monomer for the synthesis of novel polymers. Poly(amide-imide)s, for example, are a class of high-performance polymers with excellent thermal stability and mechanical properties. The synthesis of such polymers often involves the polycondensation of diamine and dianhydride monomers mdpi.com. By transforming this compound into a suitable diamine or dicarboxylic acid derivative, it could be incorporated into polymer backbones.
Moreover, polymerization through cross-coupling reactions of the bromo-substituent is a feasible route. For instance, Suzuki polycondensation of a dibromo-monomer with a diboronic acid is a common method for synthesizing conjugated polymers. The N-benzyl and isopropyl groups would be expected to enhance the solubility of the resulting polymers, a common challenge in the processing of rigid-chain polymers.
Components for Self-Assembled Systems or Organic Frameworks
The amide group in this compound is a strong hydrogen-bonding motif, which can drive the self-assembly of molecules into well-ordered supramolecular structures. Benzamide derivatives are known to form various self-assembly motifs, including one- and two-dimensional networks through hydrogen bonding nih.gov. The N-benzyl group can participate in π-π stacking interactions, further stabilizing such assemblies.
The combination of hydrogen bonding and π-π stacking could lead to the formation of gels, liquid crystals, or even porous organic frameworks. The specific substitution pattern, including the bulky isopropyl group, would play a critical role in directing the geometry of the self-assembled structures. By carefully designing the molecular architecture, it may be possible to create materials with tailored properties for applications in sensing, separation, or catalysis.
Photophysical Properties and Potential Optoelectronic Applications
Aromatic compounds containing heavy atoms like bromine and extended π-systems often exhibit interesting photophysical properties. While specific data for this compound is not available, the properties of related compounds suggest potential for optoelectronic applications.
The potential for this compound to be used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a fluorescent sensor can be inferred from studies on similar molecules. For instance, triphenylamine-based aromatic poly(amide-imide)s have been investigated for their electrochromic properties mdpi.com. The introduction of bromine and isopropyl groups onto a benzamide scaffold could be a strategy to tune the electronic energy levels (HOMO and LUMO) and solid-state packing of the material, which are critical parameters for device performance.
Table 2: Predicted Photophysical Properties of this compound Based on Analogous Compounds
| Property | Predicted Characteristic | Rationale Based on Structural Features |
| Absorption Maximum (λabs) | UV-A region (320-400 nm) | Extended π-conjugation of the benzamide core. |
| Emission Maximum (λem) | Blue-green region (450-550 nm) | Stokes shift expected from an aromatic amide fluorophore. |
| Quantum Yield (ΦF) | Moderate | The heavy bromine atom may quench fluorescence through enhanced intersystem crossing. |
| Phosphorescence | Potentially observable at low temperatures | Heavy-atom effect of bromine promoting spin-orbit coupling. |
This table presents hypothetical photophysical data based on general principles and data from structurally related aromatic compounds.
Investigation of Luminescence and Absorbance Characteristics
While specific studies on the luminescence and absorbance of this compound are not readily found in the existing literature, the foundational structure of this molecule suggests potential for interesting photophysical properties. The benzamide core, featuring an aromatic ring system, is known to exhibit ultraviolet absorbance. The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity would be influenced by the substituent groups: the benzyl (B1604629) group, the bromo group, and the isopropyl group.
Further research would be required to empirically determine these characteristics. A typical investigation would involve dissolving the compound in various solvents and measuring its absorbance spectrum using a UV-Vis spectrophotometer and its emission spectrum using a spectrofluorometer.
Table 1: Hypothetical Photophysical Data for this compound
| Property | Value | Conditions |
| Absorption Maximum (λmax) | Not Determined | In Dichloromethane |
| Molar Absorptivity (ε) | Not Determined | In Dichloromethane |
| Emission Maximum (λem) | Not Determined | Excitation at λmax |
| Quantum Yield (Φ) | Not Determined | Relative to a standard |
Role in Organic Electronic Device Components
The application of benzamide derivatives in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), is an area of active research. These compounds can be functionalized to serve various roles within the device architecture, including as host materials, emitting materials, or charge-transporting materials.
Given its structure, this compound could theoretically be investigated for such applications. The aromatic rings provide a degree of charge mobility through π-π stacking interactions, which is a crucial property for charge transport layers. The bulky isopropyl group might influence the solid-state packing of the molecules, potentially preventing aggregation-caused quenching of luminescence, which is beneficial for emissive layers.
However, without experimental data on its electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, its suitability for any specific role in an organic electronic device remains purely conjectural. The synthesis of related derivatives with tailored electronic properties through the modification of substituent groups is a common strategy in the development of new materials for organic electronics.
Table 2: Potential Roles of Benzamide Derivatives in Organic Electronic Devices
| Device Component | Function | Relevant Molecular Properties |
| Host Material | To form the matrix for the emitting dopant | High triplet energy, good charge transport |
| Emitting Layer | To generate light through electroluminescence | High photoluminescence quantum yield |
| Hole Transport Layer | To facilitate the injection and transport of holes | Appropriate HOMO level, high hole mobility |
| Electron Transport Layer | To facilitate the injection and transport of electrons | Appropriate LUMO level, high electron mobility |
Future Research Directions and Emerging Paradigms for N Benzyl 4 Bromo 2 Isopropylbenzamide
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules is increasingly moving from traditional batch processes to continuous flow chemistry and automated platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for rapid library synthesis. researchgate.netnih.gov For N-Benzyl-4-bromo-2-isopropylbenzamide, these approaches could revolutionize its synthesis and the exploration of its chemical space.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over temperature, pressure, and reaction time, often leading to higher yields and purity. acs.orgacs.org For the synthesis of this compound, which likely involves the amidation of 4-bromo-2-isopropylbenzoic acid with benzylamine (B48309), a flow process could overcome challenges associated with heat transfer and mixing in batch reactors. Furthermore, hazardous reagents that might be used in alternative synthetic routes can be generated and consumed in situ, minimizing risk. acs.org
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound Analogues
| Parameter | Batch Synthesis | Flow Chemistry | Potential Impact on this compound Synthesis |
| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Improved control of exothermic amidation reactions, reducing byproduct formation. |
| Mixing | Often inefficient, leading to local concentration gradients | Efficient and rapid mixing | Increased reaction rates and yields for the coupling of 4-bromo-2-isopropylbenzoic acid and benzylamine. |
| Safety | Handling of large quantities of potentially hazardous reagents | Small reactor volumes, in-situ generation of reactive intermediates | Safer handling of reagents like thionyl chloride if used to make the acid chloride, or organometallic reagents for cross-coupling. |
| Scalability | Often requires re-optimization | "Scaling out" by running multiple reactors in parallel or for longer times | More straightforward and predictable scale-up from laboratory to production quantities. |
| Automation | Can be challenging to fully automate | Readily integrated with automated pumps, valves, and analytical tools | Enables the rapid synthesis of a library of analogues for screening purposes. nih.gov |
Sustainable Synthesis and Degradation Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound should prioritize the development of sustainable synthetic methods and investigate its environmental fate.
Current amide bond formations often rely on stoichiometric coupling agents that generate significant waste. ucl.ac.ukresearchgate.net Greener alternatives include catalytic methods, such as direct amidation catalyzed by boronic acids or transition metals, which have a higher atom economy. bohrium.com Biocatalysis, using enzymes like lipases, offers another promising avenue for the sustainable synthesis of amides under mild conditions. rsc.orgnih.gov Research could focus on developing a biocatalytic route to this compound, potentially in greener solvents or even in aqueous media. rsc.org
Given the presence of a brominated aromatic ring, understanding the environmental persistence and degradation of this compound is crucial. Halogenated aromatic compounds can be resistant to natural degradation. nih.gov Future research should investigate the potential for microbial degradation of this compound. Bacteria are known to degrade aromatic amines and other aromatic compounds through various enzymatic pathways, often involving initial oxidation of the aromatic ring. nih.govhu-berlin.de The bulky isopropyl group and the N-benzyl substituent may influence the accessibility of the aromatic ring to microbial enzymes.
Photodegradation is another important environmental pathway. rsc.org Studies could explore the photocatalytic degradation of this compound, particularly given that brominated compounds can undergo photolysis. nih.gov Identifying the degradation products would be essential to assess the potential for the formation of more toxic or persistent byproducts.
Chemoinformatics and Machine Learning for Property Prediction and Synthetic Route Design
Chemoinformatics and machine learning are revolutionizing drug discovery and chemical research by enabling the prediction of molecular properties and the design of efficient synthetic routes from computational data. researchgate.netnih.gov These in silico tools can be applied to this compound to guide its future investigation.
Chemoinformatics tools can predict a wide range of physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based on a molecule's structure. mdpi.com For this compound, these predictions could provide initial insights into its potential as a drug candidate, for example, its likely solubility, membrane permeability, and potential for metabolic breakdown. jonuns.com Such predictions can help prioritize which analogues to synthesize and test, saving considerable time and resources.
Table 2: Representative In Silico ADMET Predictions for a Hypothetical Benzamide (B126) Derivative
| Property | Predicted Value | Implication for Drug Development |
| LogP (Lipophilicity) | 4.2 | High lipophilicity, may affect solubility and metabolism. |
| Aqueous Solubility | Low | Potential challenges with formulation and bioavailability. |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier Permeation | Likely | Potential for central nervous system activity. |
| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| AMES Toxicity | Non-mutagenic | Low likelihood of being a mutagen. |
Note: These are illustrative values for a hypothetical compound and would need to be calculated specifically for this compound using appropriate software.
Machine learning, particularly deep learning, is being used to develop powerful models for retrosynthetic analysis. mdpi.comarxiv.orgrsc.org These models can propose multiple synthetic routes to a target molecule by "learning" the patterns of chemical reactions from vast databases. nih.gov For a novel or complex derivative of this compound, a retrosynthesis algorithm could suggest innovative and non-obvious synthetic strategies. Furthermore, machine learning models are being developed to predict reaction yields and optimal conditions, which could further accelerate the synthesis of this compound and its analogues. chemai.io
Exploration in Novel Areas of Fundamental Chemical Research
Beyond its potential applications, the unique structural features of this compound make it an interesting subject for fundamental chemical research. The interplay of its functional groups could be used to probe and understand various chemical phenomena.
The presence of a bromine atom on the aromatic ring makes this molecule a candidate for studies involving halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction is increasingly being recognized as a powerful tool in crystal engineering and supramolecular chemistry. nih.gov The steric hindrance from the adjacent isopropyl group could modulate the strength and directionality of any halogen bonds formed by the bromine atom, providing a model system for studying these effects.
Finally, the compound could serve as a building block in the synthesis of more complex molecular architectures. The bromine atom is a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 4-position of the benzoyl ring. smolecule.com This would enable the synthesis of novel materials or probes for chemical biology with tailored electronic or photophysical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Benzyl-4-bromo-2-isopropylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-bromo-2-isopropylbenzoic acid derivatives and benzylamine. Ultrasound-assisted synthesis (e.g., using sonication to enhance reaction rates) is effective for similar brominated benzamides . Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using design-of-experiment (DoE) approaches to maximize yield and purity.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Combine spectroscopic techniques:
- IR spectroscopy to identify amide (C=O stretch ~1650 cm⁻¹) and aryl bromide (C-Br ~550 cm⁻¹) functional groups .
- NMR (¹H and ¹³C) to resolve substituent positions (e.g., isopropyl methyl splits and benzyl aromatic protons) .
- Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 332.05 for C₁₇H₁₈BrNO) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow OSHA and GHS guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye contact (S24/25) .
- Work in a fume hood to prevent inhalation of dust (S22) .
- Store in airtight containers away from light to prevent decomposition.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for brominated benzamide derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., Br-C vs. C=O distances) may arise from experimental resolution or disorder. Use SHELX programs (e.g., SHELXL for refinement) to validate structural models against high-resolution X-ray data. Compare with analogous structures (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide) to identify systematic errors .
Q. What strategies enable the derivatization of this compound for functional group interconversion?
- Methodological Answer : The bromine substituent allows cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce aryl/heteroaryl groups. For amide modification, employ reductive amination or hydrolysis under acidic/basic conditions. Monitor reaction progress via TLC or LC-MS .
Q. How can computational methods predict the reactivity and physicochemical properties of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack. ACD/Labs Percepta or Gaussian software can estimate logP, solubility, and pKa values . Validate predictions with experimental data (e.g., solubility in DMSO or aqueous buffers) .
Q. What experimental designs are suitable for probing the compound’s mechanism of action in biochemical assays?
- Methodological Answer : For enzyme inhibition studies:
- Perform kinetic assays (e.g., IC₅₀ determination) using fluorogenic substrates.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Pair with molecular docking (AutoDock Vina) to map interactions with target proteins .
Q. How can researchers address batch-to-batch variability in purity during scale-up synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Use HPLC with UV/ELSD detectors to monitor impurities (e.g., unreacted starting materials).
- Optimize recrystallization solvents (e.g., ethanol/water mixtures) to enhance crystalline purity.
- Perform elemental analysis (C, H, N) to confirm stoichiometric consistency .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
